4-(2,5-Dichlorophenyl)thiazole
CAS No.: 383145-59-3
Cat. No.: VC16231999
Molecular Formula: C9H5Cl2NS
Molecular Weight: 230.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383145-59-3 |
|---|---|
| Molecular Formula | C9H5Cl2NS |
| Molecular Weight | 230.11 g/mol |
| IUPAC Name | 4-(2,5-dichlorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H5Cl2NS/c10-6-1-2-8(11)7(3-6)9-4-13-5-12-9/h1-5H |
| Standard InChI Key | WURXUFSIVZTPBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CSC=N2)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name of the compound is 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, denoting the positions of substituents on the thiazole ring and the phenyl group. The thiazole moiety consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, while the 2,5-dichlorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Molecular Geometry and Stereoelectronic Features
The planar thiazole ring adopts a conjugated π-system, stabilized by resonance between the sulfur and nitrogen atoms. X-ray crystallography of analogous thiazoles reveals bond lengths of approximately 1.74 Å for C–S and 1.30 Å for C–N within the ring . The dichlorophenyl substituent introduces ortho and para chlorination, creating a dipole moment that enhances solubility in polar aprotic solvents. The amino group at C2 participates in hydrogen bonding, a critical factor in biological interactions .
Synthesis and Manufacturing
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for synthesizing thiazole derivatives. For 4-(2,5-dichlorophenyl)thiazole, the protocol involves condensing α-haloketones with thioamides or thioureas. A representative pathway :
-
Reactants:
-
α-Bromo-2,5-dichloropropiophenone (α-haloketone)
-
Thiourea (thioamide precursor)
-
-
Mechanism:
-
Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the haloketone.
-
Cyclization via intramolecular dehydration to form the thiazole ring.
-
-
Conditions:
-
Solvent: Ethanol or DMF
-
Temperature: Reflux at 80–100°C
-
Catalyst: None required (autocatalytic dehydration)
-
This method yields 4-(2,5-dichlorophenyl)thiazole with reported efficiencies of 65–78% .
Alternative Synthetic Routes
-
Charette Synthesis: Electrophilic activation of thiazolines using triflic anhydride (Tf₂O), followed by oxidation with bromotrichloromethane (BrCCl₃) .
-
Cyclizing Dehydration: α-Acylamino-carbonyl compounds undergo cyclization in the presence of ammonia, yielding thiazoles with substituted aryl groups .
Physicochemical Properties
The compound’s properties are critical for its handling and application in synthetic workflows:
The high LogP value indicates lipophilicity, suggesting membrane permeability in biological systems .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Antipsychotics: Structural analogs modulate dopamine D₂ receptors.
-
Antifungals: Thiazole-amine derivatives disrupt ergosterol biosynthesis .
Material Science
Functionalization of 4-(2,5-dichlorophenyl)thiazole yields ligands for transition-metal catalysts used in cross-coupling reactions .
Recent Advances and Future Directions
Recent efforts (2022–2025) focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume